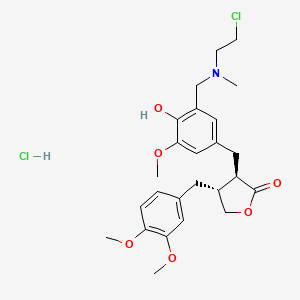

Arctigenin mustard

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

26788-57-8 |

|---|---|

Molecular Formula |

C25H33Cl2NO6 |

Molecular Weight |

514.4 g/mol |

IUPAC Name |

(3R,4R)-3-[[3-[[2-chloroethyl(methyl)amino]methyl]-4-hydroxy-5-methoxyphenyl]methyl]-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one;hydrochloride |

InChI |

InChI=1S/C25H32ClNO6.ClH/c1-27(8-7-26)14-18-10-17(13-23(32-4)24(18)28)11-20-19(15-33-25(20)29)9-16-5-6-21(30-2)22(12-16)31-3;/h5-6,10,12-13,19-20,28H,7-9,11,14-15H2,1-4H3;1H/t19-,20+;/m0./s1 |

InChI Key |

RIGQMIXEZUDZAQ-CMXBXVFLSA-N |

Isomeric SMILES |

CN(CCCl)CC1=C(C(=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)OC)OC)OC)O.Cl |

Canonical SMILES |

CN(CCCl)CC1=C(C(=CC(=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC)OC)OC)O.Cl |

Appearance |

Solid powder |

Other CAS No. |

26788-57-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Arctigenin mustard; AgM; |

Origin of Product |

United States |

Foundational & Exploratory

Arctigenin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arctigenin, a dibenzylbutyrolactone lignan found in plants of the Asteraceae family, notably the seeds of Arctium lappa (burdock), has garnered significant attention for its potent anti-tumor activities across a spectrum of cancer types.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which arctigenin exerts its anticancer effects, focusing on its impact on key signaling pathways, cell cycle regulation, and induction of programmed cell death. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of molecular interactions.

Core Mechanisms of Action

Arctigenin's anti-neoplastic properties are multi-faceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and autophagy through the modulation of critical intracellular signaling pathways.[1][3]

Apoptosis Induction

Arctigenin is a potent inducer of apoptosis in various cancer cell lines.[4] This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by the activation of caspases and regulation of Bcl-2 family proteins.

-

Intrinsic Pathway: Arctigenin has been shown to increase the expression of pro-apoptotic proteins like Bax and Bad, while decreasing the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, Mcl-1, and survivin.[3][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[4][5]

-

Extrinsic Pathway: Evidence suggests that arctigenin can also trigger the extrinsic apoptotic pathway by upregulating the expression of FasL, a death ligand, which in turn activates caspase-8.[4]

-

Caspase-Dependent Apoptosis: A hallmark of arctigenin-induced apoptosis is the activation of caspases. Treatment with arctigenin leads to increased levels of cleaved caspase-3, caspase-7, and caspase-9, as well as the cleavage of poly (ADP-ribose) polymerase (PARP).[4][6] The pan-caspase inhibitor Z-DEVD-FMK has been shown to suppress arctigenin-induced apoptosis, confirming the caspase-dependent nature of this process.[7]

Cell Cycle Arrest

Arctigenin effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[7][8][9]

-

G0/G1 Phase Arrest: In several cancer cell types, including glioma and ER-positive breast cancer, arctigenin induces arrest in the G0/G1 phase.[7][10] This is achieved by modulating the expression of key cell cycle regulatory proteins. Arctigenin has been observed to increase the expression of p21 and p53, and decrease the levels of cyclin D1 and cyclin E, as well as their associated cyclin-dependent kinases (CDKs), CDK2 and CDK4.[7][8] The downregulation of cyclin D1 is mediated, at least in part, by promoting its degradation through the Akt/GSK3β pathway.[10]

-

G2/M Phase Arrest: In colon cancer cells, arctigenin has been reported to cause cell cycle arrest at the G2/M checkpoint.[9]

Modulation of Key Signaling Pathways

The anti-cancer effects of arctigenin are underpinned by its ability to interfere with multiple oncogenic signaling pathways.

-

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cancer cell proliferation, survival, and invasion. Arctigenin has been identified as a direct inhibitor of STAT3.[11][12] Computational docking and affinity assays have shown that arctigenin binds to the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and nuclear translocation.[11][13] This inhibition of STAT3 activity leads to the downregulation of its target genes, including cyclin D1, c-Myc, Mcl-1, Bcl-xL, and survivin.[11] Furthermore, arctigenin can suppress both constitutively active and IL-6-induced STAT3 phosphorylation by inhibiting upstream kinases such as JAK1, JAK2, and Src.[14]

-

PI3K/Akt/mTOR Signaling: The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Arctigenin has been shown to inhibit this pathway in various cancer cells, including prostate and hepatocellular carcinoma.[3][15][16] It suppresses the phosphorylation of PIK3CA, Akt, and mTOR, leading to the induction of apoptosis and autophagy.[3][15][17] The combination of arctigenin with a PI3K inhibitor has been shown to enhance its pro-apoptotic and pro-autophagic effects.[3]

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Arctigenin's effect on the MAPK pathway appears to be context-dependent. In some cancer cells, it inhibits the phosphorylation of ERK1/2 and JNK1/2, which contributes to its anti-metastatic effects.[5] In contrast, in other cell types, it can induce apoptosis through the activation of p38 and JNK, often mediated by an increase in reactive oxygen species (ROS).[3][9]

-

NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Arctigenin has been reported to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[11] In the context of breast cancer, it has been shown to hinder the nuclear translocation of the NF-κB p65 subunit, thereby decreasing the promoter activities of pro-inflammatory cytokines like GM-CSF and TSLP.[18]

Autophagy Induction

In addition to apoptosis, arctigenin can also induce autophagic cell death in cancer cells. In prostate cancer cells, arctigenin treatment leads to an increase in the autophagy markers LC3B-II and Beclin-1, and a decrease in p62.[19] This induction of autophagy is linked to the inhibition of the PI3K/Akt/mTOR pathway.[3][19]

Anti-Metastatic and Anti-Angiogenic Effects

Arctigenin has demonstrated the ability to suppress cancer cell invasion and metastasis. It achieves this by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and inhibiting epithelial-mesenchymal transition (EMT).[1][17] The inhibition of EMT is characterized by the upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers like N-cadherin, Vimentin, Snail, and Slug.[17] These anti-metastatic effects are often mediated through the inhibition of the PI3K/Akt/mTOR and MAPK signaling pathways.[5][17] Furthermore, arctigenin can downregulate the expression of angiogenesis inducers like VEGF.[11]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of arctigenin in various cancer cell lines.

Table 1: IC50 Values of Arctigenin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HepG2 | Hepatocellular Carcinoma | 11.17 µM | 24 h | [15] |

| HepG2 | Hepatocellular Carcinoma | 4.888 µM | 48 h | [15] |

| H116 | Colon Cancer | 0.31 µg/ml | - | [20] |

| LAPC-4 | Prostate Cancer | ~10 µM | 96 h | [21] |

| LNCaP | Prostate Cancer | ~10 µM | 96 h | [21] |

Table 2: Effects of Arctigenin on Protein Expression and Activity

| Cancer Type | Cell Line | Protein | Effect | Reference |

| Triple-Negative Breast Cancer | - | STAT3 | Inhibition of phosphorylation and DNA binding | [11] |

| Ovarian Cancer | OVCAR3, SKOV3 | STAT3 | Inhibition of phosphorylation | [6] |

| Ovarian Cancer | OVCAR3, SKOV3 | Survivin | Decreased expression | [6] |

| Ovarian Cancer | OVCAR3, SKOV3 | iNOS | Decreased expression | [6] |

| Prostate Cancer | PC-3M | Bcl-2 | Decreased expression | [3] |

| Prostate Cancer | PC-3M | Bax | Increased expression | [3] |

| Prostate Cancer | PC-3M | Cleaved Caspase-3 | Increased expression | [3] |

| Prostate Cancer | PC-3M | LC3B-II | Increased expression | [19] |

| Prostate Cancer | PC-3M | Beclin-1 | Increased expression | [19] |

| Prostate Cancer | PC-3M | p62 | Decreased expression | [19] |

| Breast Cancer | - | GM-CSF | Decreased expression | [18] |

| Breast Cancer | - | TSLP | Decreased expression | [18] |

| Hepatocellular Carcinoma | HepG2 | p-PIK3CA | Decreased expression | [15] |

| Hepatocellular Carcinoma | HepG2 | p-GSK3B (Ser9) | Increased expression | [15] |

| Glioma | U87MG, T98G | p21 | Increased expression | [7] |

| Glioma | U87MG, T98G | p53 | Increased expression | [7] |

| Glioma | U87MG, T98G | Cyclin D1 | Decreased expression | [7] |

| Glioma | U87MG, T98G | CDK4 | Decreased expression | [7] |

| ER-Positive Breast Cancer | - | Cyclin D1 | Decreased expression | [10] |

| Colorectal Cancer | HCT116 | PCNA | Decreased expression | [17] |

| Colorectal Cancer | HCT116 | Bcl-2 | Decreased expression | [17] |

| Colorectal Cancer | HCT116 | Bax | Increased expression | [17] |

| Colorectal Cancer | HCT116 | Cleaved Caspase-3 | Increased expression | [17] |

| Colorectal Cancer | HCT116 | MMP-2 | Decreased expression | [17] |

| Colorectal Cancer | HCT116 | MMP-9 | Decreased expression | [17] |

| Colorectal Cancer | HCT116 | E-cadherin | Increased expression | [17] |

| Colorectal Cancer | HCT116 | N-cadherin | Decreased expression | [17] |

| Colorectal Cancer | HCT116 | Vimentin | Decreased expression | [17] |

| Colorectal Cancer | HCT116 | Snail | Decreased expression | [17] |

| Colorectal Cancer | HCT116 | Slug | Decreased expression | [17] |

| Colorectal Cancer | HCT116 | p-PI3K | Decreased expression | [17] |

| Colorectal Cancer | HCT116 | p-Akt | Decreased expression | [17] |

| Colorectal Cancer | HCT116 | p-mTOR | Decreased expression | [17] |

Experimental Protocols

This section outlines the general methodologies for key experiments frequently cited in the study of arctigenin's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of arctigenin for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by propidium iodide, PI).

-

Protocol:

-

Treat cancer cells with arctigenin for the specified duration.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: Measures the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Treat cancer cells with arctigenin.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

-

Principle: Detects specific proteins in a sample to assess their expression levels and post-translational modifications (e.g., phosphorylation).

-

Protocol:

-

Treat cells with arctigenin and lyse them to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by arctigenin and a typical experimental workflow for its analysis.

Caption: Arctigenin directly inhibits the STAT3 signaling pathway.

Caption: Arctigenin suppresses the PI3K/Akt/mTOR signaling cascade.

Caption: A typical workflow for evaluating arctigenin's anticancer activity.

Conclusion and Future Directions

Arctigenin presents a compelling profile as a multi-targeting anti-cancer agent. Its ability to induce apoptosis and cell cycle arrest while simultaneously inhibiting key oncogenic signaling pathways like STAT3, PI3K/Akt/mTOR, and NF-κB highlights its therapeutic potential. The summarized quantitative data and detailed experimental protocols provide a solid foundation for further research and development.

Future investigations should focus on elucidating the precise molecular interactions of arctigenin with its targets, exploring its efficacy in combination with existing chemotherapeutic agents to overcome drug resistance, and conducting well-designed clinical trials to translate the promising preclinical findings into tangible benefits for cancer patients.[14][22][23] The development of novel drug delivery systems to enhance the bioavailability of arctigenin could also significantly improve its therapeutic index.

References

- 1. Arctigenin, an anti-tumor agent; a cutting-edge topic and up-to-the-minute approach in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of the action of Arctigenin in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Arctigenin induces caspase-dependent apoptosis in FaDu human pharyngeal carcinoma cells [kjpp.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Arctigenin promotes apoptosis in ovarian cancer cells via the iNOS/NO/STAT3/survivin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arctigenin, a natural lignan compound, induces G0/G1 cell cycle arrest and apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arctigenin induces cell cycle arrest by blocking the phosphorylation of Rb via the modulation of cell cycle regulatory proteins in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arctigenin induces apoptosis in colon cancer cells through ROS/p38MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arctigenin inhibits proliferation of ER-positive breast cancer cells through cell cycle arrest mediated by GSK3-dependent cyclin D1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy | Semantic Scholar [semanticscholar.org]

- 14. Arctigenin enhances chemosensitivity of cancer cells to cisplatin through inhibition of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Arctigenin from Saussurea medusa Maxim. Targets the PI3K/AKT Pathway to Inhibit Hepatocellular Carcinoma Proliferation and Induces Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Arctigenin inhibits the progression of colorectal cancer through epithelial-mesenchymal transition via PI3K/Akt/mTOR signaling pathway | PLOS One [journals.plos.org]

- 18. Arctigenin Attenuates Breast Cancer Progression through Decreasing GM-CSF/TSLP/STAT3/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Arctigenin Triggers Apoptosis and Autophagy via PI3K/Akt/mTOR Inhibition in PC-3M Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. "Arctin and Arctigenin as a Potential Treatment for Solid Tumors" by Mani Maheshwari, Joe Media et al. [scholarlycommons.henryford.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. Phase I trial of GBS‐01 for advanced pancreatic cancer refractory to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Arctigenin: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Arctigenin, a lignan derived from the seeds of the burdock plant (Arctium lappa), has emerged as a molecule of significant interest in pharmacological research. Possessing a diverse range of biological activities, it presents a compelling case for its potential development as a therapeutic agent for various pathologies. This technical guide provides a comprehensive overview of the pharmacological properties of arctigenin, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, and antiviral effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further investigation and drug development efforts.

Anti-inflammatory Properties

Arctigenin exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its mechanism of action primarily involves the inhibition of the NF-κB, PI3K/Akt, and MAPK signaling pathways.

Quantitative Data: Anti-inflammatory Effects of Arctigenin

| Cell Line/Model | Treatment | Measured Effect | IC50 / Concentration | Reference(s) |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) Production | 19.6 µM | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of TNF-α Production | 5.0 µM | [2] |

| U937 Macrophages | Lipopolysaccharide (LPS) | Inhibition of TNF-α Production | 3.9 µM | [2] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of IL-6 Production | 29.2 µM | [1] |

| Mouse Model | TNBS-induced colitis | Reduction of colon shortening and macroscopic scores | 10 mg/kg | [1] |

| Mouse Model | PCV2 infection | Suppression of NF-κB activation | 62.6 µg/ml (Intraperitoneal) | [1] |

Key Signaling Pathway: NF-κB Inhibition

Arctigenin's anti-inflammatory activity is significantly attributed to its ability to suppress the NF-κB signaling pathway. It has been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[2][3][4] This, in turn, downregulates the expression of various pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[2][4]

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in 6-well plates and grow to 80-90% confluency. Pre-treat cells with varying concentrations of arctigenin (e.g., 5, 10, 20 µM) for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-IκBα (1:1000), IκBα (1:1000), p65 (1:1000), and β-actin (1:5000) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Visualize protein bands using an ECL detection system.

Anti-cancer Properties

Arctigenin has demonstrated significant anti-tumor activity in various cancer cell lines and animal models. Its anti-cancer effects are mediated through the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. The PI3K/Akt/mTOR and MAPK pathways are key targets in its anti-cancer mechanism.[5][6]

Quantitative Data: Anti-cancer Effects of Arctigenin

| Cell Line | Measured Effect | IC50 / Concentration | Reference(s) |

| PC-3M (Prostate Cancer) | Inhibition of Cell Viability (48h) | 6.25 - 25 µM | [7] |

| HepG2 (Liver Cancer) | Inhibition of Cell Viability (24h) | 11.17 µM | [8] |

| HepG2 (Liver Cancer) | Inhibition of Cell Viability (48h) | 4.888 µM | [8] |

| MDA-MB-231 (Breast Cancer) | Inhibition of Cell Viability | 0.79 µM | [9] |

| SK-BR-3 (Breast Cancer) | Induction of Apoptosis | 125 - 500 nM | [10] |

| FaDu (Pharyngeal Cancer) | Inhibition of Cell Viability (24h) | 85.76 µM | [11] |

| H22 Tumor-bearing Mice | Inhibition of Tumor Growth | 20-40 mg/kg | [12] |

Key Signaling Pathway: PI3K/Akt/mTOR Inhibition

Arctigenin inhibits the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer and promotes cell survival and proliferation. By inhibiting the phosphorylation of PI3K and Akt, arctigenin downregulates the activity of mTOR and its downstream effectors, leading to cell cycle arrest and apoptosis.[5][7][13]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of arctigenin (e.g., 0.1 to 100 µM) for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neuroprotective Properties

Arctigenin has shown promise in protecting against neurodegenerative diseases by reducing neuroinflammation, oxidative stress, and amyloid-beta (Aβ) plaque formation.[14][15] It has been investigated in models of Alzheimer's disease and Parkinson's disease.

Quantitative Data: Neuroprotective Effects of Arctigenin

| Cell Line/Model | Treatment | Measured Effect | Concentration | Reference(s) |

| SH-SY5Y Neuroblastoma Cells | H89-induced injury | Increased cell viability | 0.5 µM | [16] |

| SH-SY5Y Neuroblastoma Cells | H89-induced injury | Reduced apoptosis rate from 31.67% to 17.07% | 0.5 µM | [16] |

| Mouse Primary Neurons | H89-induced injury | Reduced apoptosis rate from 26.79% to 13.33% | 0.5 µM | [16] |

| APP/PS1 Transgenic Mice | Alzheimer's Disease Model | Decreased Aβ40 and Aβ42 content in hippocampus and cortex | 3 mg/kg/day | [17] |

| EAE Mouse Model | Multiple Sclerosis Model | Relieved clinical symptoms | 10 mg/kg/day (intraperitoneal) | [18] |

Key Mechanism: Modulation of Amyloid-β Production and Clearance

In the context of Alzheimer's disease, arctigenin has been shown to reduce the production of Aβ peptides by inhibiting the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[17] Furthermore, it promotes the clearance of Aβ by enhancing autophagy through the inhibition of the AKT/mTOR pathway and activation of the AMPK/Raptor pathway.[17]

Experimental Protocol: In Vivo Alzheimer's Disease Mouse Model

-

Animal Model: Use APP/PS1 transgenic mice, a common model for Alzheimer's disease.

-

Drug Administration: Administer arctigenin (e.g., 3 mg/kg/day) or vehicle control to the mice via oral gavage for a specified period (e.g., 4 months).

-

Behavioral Tests: Conduct behavioral tests such as the Morris water maze to assess learning and memory.

-

Tissue Collection and Analysis: Sacrifice the mice and collect brain tissue.

-

Aβ Quantification: Homogenize brain tissue and measure Aβ40 and Aβ42 levels using ELISA.

-

Immunohistochemistry: Perform immunohistochemical staining of brain sections to visualize Aβ plaques.

-

Western Blot Analysis: Analyze the expression of key proteins such as BACE1, and components of the Akt/mTOR and AMPK pathways.

Antiviral Properties

Arctigenin has been reported to possess antiviral activity against a range of viruses, including influenza virus and human coronavirus.[19][20] Its mechanisms of action are still under investigation but may involve interference with viral replication and entry.

Quantitative Data: Antiviral Effects of Arctigenin

| Virus | Cell Line | Measured Effect | IC50 | Reference(s) |

| Spring Viraemia of Carp Virus (SVCV) | EPC Cells | Inhibition of viral glycoprotein and nucleoprotein expression | 0.29 mg/L and 0.35 mg/L, respectively | [20] |

| Infectious Hematopoietic Necrosis Virus (IHNV) | EPC Cells | Inhibition of viral replication | 0.56 mg/L (for derivative EOA) | [21] |

| Human Coronavirus | HCT-8 cells | Inhibition of viral replication | < 1 µM | [19] |

Experimental Protocol: Plaque Reduction Assay

-

Cell Monolayer Preparation: Seed susceptible cells (e.g., MDCK for influenza virus) in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour at 37°C.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of arctigenin and low-melting-point agarose.

-

Incubation: Incubate the plates at 37°C until plaques are visible.

-

Plaque Visualization and Counting: Fix the cells with formaldehyde and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity and IC50 value.

Conclusion

Arctigenin, a natural compound from Arctium lappa, demonstrates a remarkable spectrum of pharmacological activities with significant therapeutic potential. Its ability to modulate multiple key signaling pathways, including NF-κB, PI3K/Akt, and MAPK, underpins its potent anti-inflammatory, anti-cancer, and neuroprotective effects. The presented quantitative data and experimental protocols provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising molecule. Future studies should focus on optimizing its bioavailability and conducting rigorous clinical trials to translate these preclinical findings into effective treatments for a range of human diseases.

References

- 1. gavinpublishers.com [gavinpublishers.com]

- 2. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]

- 3. nitric-oxide-synthase.com [nitric-oxide-synthase.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Arctigenin triggers apoptosis and autophagy via PI3K/Akt/mTOR inhibition in PC-3M cells [jstage.jst.go.jp]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Arctigenin from Saussurea medusa Maxim. Targets the PI3K/AKT Pathway to Inhibit Hepatocellular Carcinoma Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis [bslonline.org]

- 10. bslonline.org [bslonline.org]

- 11. Arctigenin induces caspase-dependent apoptosis in FaDu human pharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Arctigenin inhibits the progression of colorectal cancer through epithelial-mesenchymal transition via PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arctigenin effectively ameliorates memory impairment in Alzheimer's disease model mice targeting both β-amyloid production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preventive effects of arctigenin from Arctium lappa L against LPS-induced neuroinflammation and cognitive impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Effect of Arctigenin via Upregulation of P-CREB in Mouse Primary Neurons and Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Arctigenin Effectively Ameliorates Memory Impairment in Alzheimer's Disease Model Mice Targeting Both β-Amyloid Production and Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Arctigenin Exerts Neuroprotective Effect by Ameliorating Cortical Activities in Experimental Autoimmune Encephalomyelitis In Vivo [frontiersin.org]

- 19. Arctigenin from Forsythia viridissima Fruit Inhibits the Replication of Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation on the antiviral activity of arctigenin against spring viraemia of carp virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and antiviral activity of a new arctigenin derivative against IHNV in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Total Synthesis and Structural Modification of Arctigenin for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arctigenin, a dibenzylbutyrolactone lignan found in plants of the Arctium genus, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the total synthesis of arctigenin, detailing various synthetic strategies and key chemical transformations. Furthermore, it explores the structural modification of the arctigenin scaffold to generate novel derivatives with enhanced potency and improved pharmacokinetic profiles. This document includes detailed experimental protocols for pivotal synthetic steps and biological assays, quantitative data on yields and biological activities, and visualizations of key signaling pathways modulated by arctigenin and its analogues.

Introduction

Arctigenin is a naturally occurring lignan with a wide range of biological activities.[1] Its therapeutic potential has driven considerable research into its synthesis and the development of novel derivatives. The total synthesis of arctigenin not only provides access to the natural product for further biological evaluation but also opens avenues for the creation of structurally diverse analogues that may possess superior medicinal properties. This guide aims to be a comprehensive resource for researchers engaged in the chemical synthesis and pharmacological investigation of arctigenin and its derivatives.

Total Synthesis of Arctigenin

Several synthetic routes to arctigenin have been developed, each with unique advantages. The key challenge in the synthesis is the stereoselective construction of the two contiguous chiral centers in the butyrolactone ring.

Asymmetric Synthesis from 3,4-Dimethoxyphenylpropionic Acid

One effective strategy for the enantioselective synthesis of (-)-arctigenin utilizes a chiral auxiliary to control the stereochemistry.[2]

Experimental Protocol:

-

Acylation of Chiral Auxiliary: 3,4-Dimethoxyphenylpropionic acid is condensed with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an aprotic solvent (e.g., dichloromethane) to form the corresponding N-acyl oxazolidinone.

-

Stereoselective Alkylation: The resulting chiral imide is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to generate a stereochemically defined enolate. This enolate is then reacted with 3,4-dimethoxybenzyl bromide to introduce the second benzyl group with high diastereoselectivity.

-

Cleavage of Chiral Auxiliary: The chiral auxiliary is cleaved by treatment with a mild reducing agent, such as lithium borohydride (LiBH4), to yield the corresponding chiral alcohol.

-

Lactonization: The resulting diol is then cyclized to form the butyrolactone ring of (-)-arctigenin. This is typically achieved under acidic conditions, for example, by treatment with p-toluenesulfonic acid (p-TsOH) in a suitable solvent like toluene with azeotropic removal of water.

-

Purification: The final product is purified by column chromatography on silica gel.

Synthesis via Stobbe Condensation

The Stobbe condensation is a powerful method for the formation of the carbon skeleton of lignans.[3][4]

Experimental Protocol:

-

Stobbe Condensation: A substituted benzaldehyde, such as 3,4-dimethoxybenzaldehyde, is condensed with dimethyl succinate in the presence of a strong base like sodium hydride or potassium t-butoxide in an anhydrous solvent (e.g., tetrahydrofuran or t-butanol).[4] This reaction forms a monoester of an alkylidenesuccinic acid.

-

Reduction of the Double Bond: The double bond in the itaconic acid derivative is selectively reduced. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Reduction of the Ester Group: The ester group is selectively reduced to a primary alcohol using a reducing agent such as lithium aluminium hydride (LiAlH4) or by a two-step procedure involving conversion to the acid chloride followed by reduction.

-

Lactonization: The resulting γ-hydroxy acid is cyclized to the butyrolactone ring under acidic conditions.

-

Introduction of the Second Benzyl Group: The enolate of the butyrolactone is formed using a strong base like lithium diisopropylamide (LDA) and then alkylated with a substituted benzyl bromide to introduce the second benzyl group, yielding arctigenin.

-

Purification: Each intermediate and the final product are purified by crystallization or column chromatography.

Total Synthesis of Arctigenin via Stobbe Condensation

Caption: Key steps in the total synthesis of Arctigenin via Stobbe condensation.

Structural Modification of Arctigenin

To improve the pharmacological properties of arctigenin, numerous derivatives have been synthesized. Common modifications include esterification of the phenolic hydroxyl group and derivatization at other positions of the molecule.

Synthesis of Amino Acid Ester Derivatives

The introduction of amino acid moieties can enhance the water solubility and bioavailability of arctigenin.[5][6][7]

Experimental Protocol:

-

Protection of Amino Acid: The amino group of the desired amino acid (e.g., glycine, valine) is protected, commonly with a tert-butyloxycarbonyl (BOC) group.

-

Esterification: Arctigenin is reacted with the BOC-protected amino acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent (e.g., acetonitrile). The reaction is typically carried out in an ice water bath for 1-2 hours.

-

Deprotection: The BOC protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).

-

Purification: The final amino acid ester derivative is purified by column chromatography or recrystallization.

Synthesis of Histone Deacetylase (HDAC) Inhibitor Derivatives

Arctigenin has been used as a scaffold to design novel HDAC inhibitors by incorporating zinc-binding groups.[1]

Experimental Protocol:

-

Alkylation of Phenolic Hydroxyl: Arctigenin is reacted with a bromo-substituted alkyl ester (e.g., tert-butyl bromoacetate) in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60 °C for 6 hours.

-

Deprotection of Ester: The tert-butyl ester is deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the corresponding carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is coupled with a zinc-binding moiety precursor, such as o-phenylenediamine, using a peptide coupling agent like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.

-

Final Modification (if necessary): Further chemical transformations may be performed to obtain the final HDAC inhibitor.

-

Purification: All intermediates and the final products are purified using column chromatography.

Workflow for the Synthesis of Arctigenin-Based HDAC Inhibitors

Caption: General synthetic workflow for producing Arctigenin-based HDAC inhibitors.

Quantitative Data

The following tables summarize the yields of key synthetic steps and the biological activities of selected arctigenin derivatives.

Table 1: Yields for Key Steps in the Total Synthesis of an Arctigenin Derivative

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Stobbe Condensation & Hydrogenation | 1. NaH, THF; 2. H₂, Pd/C | 97 | [3] |

| 2 | Selective Ester Reduction & Lactonization | 1. NaBH₄, LiOH, CaCl₂, EtOH; 2. H⁺ | - | [3] |

| 3 | Alkylation | LDA, 3,4,5-trimethoxybenzyl bromide | - | [3] |

| 4 | Deprotection | H₂, Pd/C, MeOH | 76 | [3] |

Note: Yields can vary depending on the specific substrate and reaction conditions.

Table 2: Biological Activity of Arctigenin and Its Derivatives

| Compound | Target/Assay | Cell Line | IC₅₀ (µM) | Reference |

| Arctigenin | Anti-proliferative | HCT-116 | >10 | [8] |

| Derivative 29 | Anti-proliferative | MDA-MB-231 | 5.79 | [8] |

| Derivative 32 | Anti-proliferative | HCT-116 | 3.27 | [8] |

| Arctigenin | Anti-Toxoplasma gondii | HeLa | 572.7 | [3] |

| Derivative D4 | Anti-Toxoplasma gondii | HeLa | ≥ 600.0 | [3] |

| Derivative B7 | HDAC Inhibition | MV411 | - | [2][5] |

| Arctigenin | PI3K/Akt Pathway Inhibition | HepG2 | 11.17 (24h) | [9] |

Signaling Pathways Modulated by Arctigenin

Arctigenin and its derivatives exert their biological effects by modulating several key signaling pathways involved in cell growth, inflammation, and apoptosis.

PI3K/Akt Signaling Pathway

Arctigenin has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[7][9][10][11]

Experimental Protocol for Investigating PI3K/Akt Pathway Inhibition:

-

Cell Culture and Treatment: Cancer cells (e.g., HepG2, HCT116) are cultured to an appropriate confluency and then treated with varying concentrations of arctigenin or its derivatives for a specified time (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) is also included.

-

Protein Extraction: After treatment, cells are lysed to extract total protein.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for key proteins in the PI3K/Akt pathway, including phosphorylated and total forms of PI3K, Akt, and mTOR.

-

Detection and Analysis: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified using densitometry software, and the ratios of phosphorylated to total protein are calculated to assess the activation state of the pathway.

-

Use of Activators/Inhibitors: To confirm the role of the PI3K/Akt pathway, experiments can be repeated in the presence of a known PI3K activator (e.g., 740 Y-P) to see if it rescues the effects of arctigenin.

PI3K/Akt Signaling Pathway Inhibition by Arctigenin

References

- 1. nitric-oxide-synthase.com [nitric-oxide-synthase.com]

- 2. Design, synthesis and activity evaluation of arctigenin derivatives with HDAC inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of novel arctigenin derivatives as potential anti-Toxoplasma gondii agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and activity evaluation of arctigenin derivatives with HDAC inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nitric-oxide-synthase.com [nitric-oxide-synthase.com]

- 7. Arctigenin, a Potent Ingredient of Arctium lappa L., Induces Endothelial Nitric Oxide Synthase and Attenuates Subarachnoid Hemorrhage-Induced Vasospasm through PI3K/Akt Pathway in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Arctigenin from Saussurea medusa Maxim. Targets the PI3K/AKT Pathway to Inhibit Hepatocellular Carcinoma Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arctigenin inhibits the progression of colorectal cancer through epithelial-mesenchymal transition via PI3K/Akt/mTOR signaling pathway | PLOS One [journals.plos.org]

- 11. Arctigenin ameliorates inflammation in vitro and in vivo by inhibiting the PI3K/AKT pathway and polarizing M1 macrophages to M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Arctigenin in In Vitro Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arctigenin, a lignan derived from the seeds of Arctium lappa (burdock), has garnered significant attention for its potent neuroprotective properties. This technical guide provides an in-depth overview of the mechanisms underlying arctigenin's neuroprotective effects as demonstrated in various in vitro models of neurological disorders. We consolidate key findings on its role in mitigating excitotoxicity, neuroinflammation, and proteinopathies associated with Alzheimer's, Parkinson's, and Huntington's diseases, as well as its protective effects in models of ischemic stroke. This guide details the experimental protocols utilized in these studies, presents quantitative data in a clear, tabular format for comparative analysis, and visualizes the intricate signaling pathways and experimental workflows using Graphviz diagrams. The aim is to equip researchers and drug development professionals with a comprehensive resource to facilitate further investigation into the therapeutic potential of arctigenin.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke, represent a growing global health challenge. A common thread among these pathologies is the progressive loss of neuronal structure and function, often driven by complex mechanisms including excitotoxicity, oxidative stress, neuroinflammation, and the accumulation of misfolded proteins. Arctigenin, a bioactive compound, has emerged as a promising neuroprotective agent, demonstrating efficacy in a variety of in vitro models.[1][2] This guide synthesizes the current understanding of its multifaceted mechanisms of action at the cellular and molecular level.

Neuroprotective Effects in Glutamate-Induced Excitotoxicity Models

Glutamate-induced excitotoxicity is a primary mechanism of neuronal damage in acute neurological injuries like stroke and traumatic brain injury. In vitro studies have shown that arctigenin can protect neurons from glutamate-induced cell death.[3]

Key Findings

-

Arctigenin significantly attenuates glutamate-induced neurotoxicity in primary cultured rat cortical neurons.[3]

-

It offers protection even when administered after the excitotoxic challenge.[3]

-

The protective effect is more selective against kainic acid-induced toxicity compared to N-methyl-D-aspartate (NMDA)-induced toxicity.[3]

-

Arctigenin acts as a competitive inhibitor of kainate receptors.[3]

-

It also exhibits direct free radical scavenging activity, reducing cellular peroxide levels.[3]

Quantitative Data Summary

| Experimental Model | Toxin/Insult | Arctigenin Concentration | Outcome Measure | Result | Reference |

| Primary rat cortical neurons | Glutamate (100 µM) | 10 µM | Cell Viability | Significant increase in neuronal survival | [3] |

| Primary rat cortical neurons | Kainic Acid (50 µM) | 10 µM | Cell Viability | More potent protection than against NMDA | [3] |

| Kainate Receptor Binding Assay | [3H]-kainate | Not specified | Inhibition of binding | Competitive inhibition | [3] |

| Cultured neurons | Excess glutamate | Not specified | Cellular Peroxide Levels | Significant reduction | [3] |

Experimental Protocols

2.3.1. Primary Cortical Neuron Culture

-

Tissue Dissociation: Cerebral cortices are dissected from embryonic day 17-18 Sprague-Dawley rat fetuses.

-

Cell Plating: The dissociated cells are plated on poly-L-lysine-coated culture plates.

-

Culture Medium: Cells are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.

2.3.2. Glutamate-Induced Neurotoxicity Assay

-

Cell Treatment: After 7-10 days in culture, neurons are pre-treated with various concentrations of arctigenin for a specified duration.

-

Toxin Exposure: Glutamate is added to the culture medium to induce excitotoxicity.

-

Incubation: The cells are incubated with glutamate for a defined period.

-

Cell Viability Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable cells under a microscope.

Signaling Pathway and Workflow

Anti-Neuroinflammatory Effects in Microglial Models

Neuroinflammation, primarily mediated by activated microglia, is a key contributor to the pathogenesis of various neurodegenerative diseases. Arctigenin has demonstrated potent anti-inflammatory effects in in vitro models.[4][5]

Key Findings

-

Arctigenin inhibits the activation of microglial cells.[4]

-

It suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells.[5][6][7]

-

The anti-inflammatory effects are mediated through the inhibition of the HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB signaling pathways.[4]

-

Arctigenin also inhibits the PI3K/Akt signaling pathway, which can lead to the polarization of M1 (pro-inflammatory) macrophages to M2-like (anti-inflammatory) macrophages.[5]

Quantitative Data Summary

| Experimental Model | Stimulant | Arctigenin Concentration | Outcome Measure | Result | Reference |

| LPS-stimulated peritoneal macrophages | LPS | Not specified | IL-1β, IL-6, TNF-α expression | Significant inhibition | [5] |

| LPS-stimulated BV-2 microglial cells | LPS | Not specified | TLR4-mediated NF-κB activation | Significant suppression | |

| HMGB1- or TNF-α-stimulated primary microglia | HMGB1 or TNF-α | Not specified | HMGB1/TLR4 & TNF-α/TNFR1 interaction | Inhibition of interaction | |

| LPS-stimulated peritoneal macrophages | LPS | Not specified | PI3K and Akt phosphorylation | Inhibition | [5] |

Experimental Protocols

3.3.1. Microglial Cell Culture (BV-2 cell line)

-

Cell Maintenance: BV-2 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

3.3.2. LPS-Induced Inflammation Assay

-

Cell Plating: BV-2 cells are seeded in culture plates at a specific density.

-

Pre-treatment: Cells are pre-treated with arctigenin for a defined period.

-

Stimulation: LPS is added to the culture medium to induce an inflammatory response.

-

Analysis: After incubation, the supernatant is collected for cytokine measurement (e.g., ELISA), and cell lysates are prepared for Western blot analysis of signaling proteins (e.g., phosphorylated NF-κB, Akt).

Signaling Pathway and Workflow

Effects in In Vitro Models of Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles. Arctigenin has been shown to target both the production and clearance of Aβ.[8][9][10]

Key Findings

-

Arctigenin reduces Aβ production by suppressing the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[9][10]

-

The reduction in BACE1 is due to the dephosphorylation of PERK and eIF2α, leading to decreased BACE1 translation.[9]

-

Arctigenin promotes the clearance of Aβ by enhancing autophagy.[8][9][10]

-

The induction of autophagy is mediated through the inhibition of the AKT/mTOR signaling pathway and the activation of the AMPK/Raptor pathway.[8][9][10]

Quantitative Data Summary

| Experimental Model | Treatment | Arctigenin Concentration | Outcome Measure | Result | Reference |

| HEK293-APPswe cells | Arctigenin | Dose-dependent | Aβ40 levels (ELISA) | Significant decrease | [11] |

| HEK293-APPswe cells | Arctigenin | Dose-dependent | BACE1 protein level | Dose-dependent decrease | [9] |

| Primary cortical astrocytes, neurons, BV2 cells | Arctigenin | Dose-dependent | Aβ clearance (ELISA) | Increased clearance | [9] |

| HEK293-APPswe cells | Arctigenin | Not specified | Phosphorylation of AKT, mTOR | Decreased phosphorylation | [11] |

| HEK293-APPswe cells | Arctigenin | Not specified | Phosphorylation of AMPK, Raptor | Increased phosphorylation | [11] |

Experimental Protocols

4.3.1. Cell Culture (HEK293-APPswe)

-

Cell Maintenance: HEK293 cells stably expressing the Swedish mutant of human amyloid precursor protein (APP) are cultured in DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

4.3.2. Aβ Production and Clearance Assays

-

Treatment: Cells are treated with arctigenin for 24-48 hours.

-

Aβ Measurement: The levels of Aβ40 and Aβ42 in the cell culture supernatant are quantified using specific ELISA kits.

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the protein levels of BACE1, and the phosphorylation status of proteins in the AKT/mTOR and AMPK pathways.

Signaling Pathway and Workflow

Protective Effects in In Vitro Stroke Models

Ischemic stroke leads to neuronal death due to oxygen and glucose deprivation. Arctigenin has shown neuroprotective effects in in vitro models of cerebral ischemia.

Key Findings

-

In a rat model of subarachnoid hemorrhage, arctigenin treatment alleviates disrupted endothelial cells and upregulates endothelial nitric oxide synthase (eNOS) expression.[12]

-

The upregulation of eNOS is mediated through the PI3K/Akt signaling pathway.[12]

-

Arctigenin significantly reduces cerebral infarction and improves neurological outcomes in a middle cerebral artery occlusion (MCAO) rat model, which is associated with the suppression of microglial activation and decreased expression of IL-1β and TNF-α.[13]

Quantitative Data Summary

| Experimental Model | Insult | Arctigenin Treatment | Outcome Measure | Result | Reference |

| Rat basilar arteries (SAH model) | Subarachnoid Hemorrhage | Not specified | eNOS protein expression | Significant increase | [12] |

| Rat basilar arteries (SAH model) | Subarachnoid Hemorrhage | Not specified | Phospho-Akt expression | Significant increase | [12] |

| MCAO rats | Ischemia-reperfusion | Not specified | Cerebral infarct volume | Significant reduction | [13] |

| MCAO rats | Ischemia-reperfusion | Not specified | IL-1β and TNF-α expression | Decreased expression | [13] |

Experimental Protocols

5.3.1. Oxygen-Glucose Deprivation (OGD) Model

-

Cell Culture: Primary neurons or neuronal cell lines are cultured as previously described.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration to mimic ischemic conditions.

-

Reperfusion: After the OGD period, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator to simulate reperfusion.

-

Treatment: Arctigenin can be applied before, during, or after the OGD insult.

-

Assessment: Cell viability and markers of apoptosis and inflammation are assessed.

Signaling Pathway and Workflow

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of arctigenin across a spectrum of neurodegenerative disease models. Its multifaceted mechanism of action, encompassing anti-excitotoxic, anti-inflammatory, and anti-proteinopathy effects, makes it a compelling candidate for further preclinical and clinical development. This technical guide provides a foundational resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic utility of this promising natural compound. The detailed protocols and summarized data herein are intended to streamline future research efforts and accelerate the translation of these findings from the laboratory to potential clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arctigenin protects cultured cortical neurons from glutamate-induced neurodegeneration by binding to kainate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arctigenin protects against depression by inhibiting microglial activation and neuroinflammation via HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arctigenin ameliorates inflammation in vitro and in vivo by inhibiting the PI3K/AKT pathway and polarizing M1 macrophages to M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro anti-inflammatory effects of arctigenin, a lignan from Arctium lappa L., through inhibition on iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Arctigenin Effectively Ameliorates Memory Impairment in Alzheimer's Disease Model Mice Targeting Both β-Amyloid Production and Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arctigenin effectively ameliorates memory impairment in Alzheimer's disease model mice targeting both β-amyloid production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Arctigenin, a Potent Ingredient of Arctium lappa L., Induces Endothelial Nitric Oxide Synthase and Attenuates Subarachnoid Hemorrhage-Induced Vasospasm through PI3K/Akt Pathway in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arctigenin protects focal cerebral ischemia-reperfusion rats through inhibiting neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Arctigenin: A Lignan with Therapeutic Promise in Chronic Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Arctigenin, a dibenzylbutyrolactone lignan predominantly isolated from the seeds of the burdock plant (Arctium lappa), has emerged as a compound of significant interest in the scientific community for its potential therapeutic applications in a range of chronic diseases.[1] Possessing a spectrum of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective properties, arctigenin is the subject of extensive research to elucidate its mechanisms of action and evaluate its clinical viability.[2][3] This technical guide provides a comprehensive overview of the current understanding of arctigenin's therapeutic potential, with a focus on its molecular targets and its effects in preclinical models of cancer, inflammatory conditions, neurodegenerative disorders, and metabolic diseases. Detailed experimental protocols and quantitative data from key studies are presented to support further investigation and drug development efforts.

Anti-Cancer Activity

Arctigenin has demonstrated notable anti-tumor effects across a variety of cancer types, including those of the breast, liver, and pancreas.[4][5] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis through the modulation of key signaling pathways.[6]

Mechanism of Action & Signaling Pathways

Arctigenin's anti-cancer effects are largely attributed to its ability to interfere with critical signaling cascades that govern cancer cell growth, survival, and metastasis. The STAT3, PI3K/Akt, and NF-κB pathways are prominent targets.

-

STAT3 Pathway: Arctigenin has been shown to directly bind to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent nuclear translocation.[4] This leads to the downregulation of STAT3 target genes involved in cell proliferation (e.g., cyclin D1) and survival (e.g., Mcl-1).[4]

-

PI3K/Akt Pathway: By inhibiting the PI3K/Akt signaling pathway, arctigenin can suppress the viability of cancer cells and induce apoptosis.[5][6] This inhibition leads to the activation of caspase-9 and caspase-3 and a reduction in the expression of anti-apoptotic proteins like Bcl-xL and survivin.[6]

-

NF-κB Pathway: Arctigenin can also suppress the NF-κB signaling pathway, which is crucial for inflammation-driven cancer progression and metastasis.[6]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of arctigenin have been quantified in numerous cancer cell lines, with IC50 values indicating its potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.787 | 24 | [4] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.283 | 24 | [4] |

| MCF-7 | ER-Positive Breast Cancer | > 20 | 24 | [4] |

| SK-BR-3 | HER2-Positive Breast Cancer | > 20 | 24 | [4] |

| Hep G2 | Hepatocellular Carcinoma | 1.99 | 24 | [5] |

| SMMC7721 | Hepatocellular Carcinoma | > 100 | 24 | [5] |

| HL-60 | Human Leukemia | < 0.26 (100 ng/mL) | Not Specified | [6] |

| HCT-116 | Colorectal Cancer | 3.27 - 6.10 (analogs) | Not Specified | [7] |

Experimental Protocols

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, Hep G2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of arctigenin (e.g., 0.1 to 100 µM) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This protocol is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.

-

Cell Lysis: Treat cells with arctigenin as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, NF-κB p65, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many chronic diseases. Arctigenin exhibits potent anti-inflammatory properties by targeting pathways that regulate the production of inflammatory mediators.[8]

Mechanism of Action & Signaling Pathways

Arctigenin's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways, and by promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype.[8]

-

NF-κB Pathway: Arctigenin inhibits the activation of the NF-κB pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[6] This leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme iNOS.[9][10]

-

MAPK Pathway: It also modulates the MAPK signaling pathway, which is involved in the inflammatory response.[6]

-

Macrophage Polarization: Arctigenin can polarize M1 macrophages towards an M2-like phenotype, which is associated with inflammation resolution and tissue repair.[8]

References

- 1. Arctigenin ameliorates renal impairment and inhibits endoplasmic reticulum stress in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Arctigenin-Induced Specific Cytotoxicity against Human Hepatocellular Carcinoma Cell Lines: Hep G2 and SMMC7721 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. In vitro anti-inflammatory effects of arctigenin, a lignan from Arctium lappa L., through inhibition on iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]

The Anti-Tumor Potential of Arctigenin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arctigenin, a dibenzylbutyrolactone lignan found in plants of the Asteraceae family, notably in the seeds of Arctium lappa (greater burdock), has emerged as a promising natural compound with potent anti-tumor activities.[1] Extensive preclinical research has demonstrated its efficacy in inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and impeding metastasis and angiogenesis across a spectrum of cancer types.[2][3] This technical guide provides an in-depth analysis of the anti-tumor capabilities of Arctigenin, focusing on its molecular mechanisms of action, summarizing key quantitative data, and detailing the experimental protocols used to elucidate its effects.

Mechanisms of Anti-Tumor Action

Arctigenin exerts its anti-cancer effects through a multi-targeted approach, influencing several critical signaling pathways involved in tumor growth and progression. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis.

Induction of Apoptosis

Arctigenin has been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.[4][5] This process is characterized by the activation of caspases, a family of proteases that execute programmed cell death. Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: Arctigenin treatment leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria.[6]

-

Caspase Activation: It triggers the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, leading to the cleavage of critical cellular substrates, including PARP.[4][6]

-

Inhibition of Survival Pathways: Arctigenin can suppress pro-survival signaling, such as the PI3K/Akt/mTOR pathway, further sensitizing cancer cells to apoptosis.[2][7]

Cell Cycle Arrest

Arctigenin can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G1 phase.[2][8] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins:

-

Downregulation of Cyclins and CDKs: Arctigenin has been observed to decrease the expression of Cyclin D1 and its associated cyclin-dependent kinases (CDKs), CDK4 and CDK6.[2][9]

-

Upregulation of CDK Inhibitors: It can increase the expression of CDK inhibitors, such as p21.[10]

-

Modulation of Rb Phosphorylation: By inhibiting the phosphorylation of the retinoblastoma (Rb) protein, Arctigenin prevents the release of the E2F transcription factor, thereby blocking entry into the S phase.[11]

Inhibition of Metastasis and Angiogenesis

The spread of cancer to distant organs is a major cause of mortality. Arctigenin has demonstrated the ability to inhibit key processes in metastasis and angiogenesis:

-

Inhibition of Cell Migration and Invasion: Arctigenin can suppress the migratory and invasive potential of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[2][7]

-

Suppression of Epithelial-Mesenchymal Transition (EMT): It can inhibit EMT, a process crucial for metastasis, by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as N-cadherin and Vimentin.[7]

-

Anti-Angiogenic Effects: Arctigenin inhibits the formation of new blood vessels, a process critical for tumor growth and survival.[12] It has been shown to reduce the proliferation of endothelial cells and suppress vascular sprouting.[12]

Key Signaling Pathways Targeted by Arctigenin

Arctigenin's anti-tumor effects are mediated through its interaction with several key intracellular signaling pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis. Arctigenin is a potent inhibitor of the STAT3 pathway.[13][14] It can directly bind to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent nuclear translocation.[13][14] This leads to the downregulation of STAT3 target genes, including cyclin D1, Bcl-2, and survivin.[13][15]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Arctigenin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cell viability and induction of apoptosis.[2][7] It can reduce the phosphorylation of Akt and downstream effectors like mTOR and S6K.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-tumor effects of Arctigenin from various preclinical studies.

Table 1: In Vitro Cytotoxicity of Arctigenin (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.787 | 24 | [16] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.283 | 24 | [16] |

| MCF-7 | Breast Cancer (ER+) | >20 | 24 | [16] |

| SK-BR-3 | Breast Cancer (HER2+) | >20 | 24 | [16] |

| HCT-116 | Colon Cancer | 3.27 | - | [17] |

| Hep G2 | Hepatocellular Carcinoma | 1.99 | 24 | [18] |

| SMMC7721 | Hepatocellular Carcinoma | - | - | [18] |

| U87MG | Glioblastoma | ~40 (viability reduction) | 48 | [8] |

| T98G | Glioblastoma | ~40 (viability reduction) | 48 | [8] |

| FaDu | Pharyngeal Carcinoma | 85.76 | 24 | [19] |

| PC-3M | Prostate Cancer | 6.25 - 25 (apoptosis induction) | 48 | [20] |

Table 2: In Vivo Anti-Tumor Efficacy of Arctigenin

| Cancer Type | Animal Model | Arctigenin Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

| Triple-Negative Breast Cancer | Nude mice with MDA-MB-231 xenografts | 15 mg/kg, i.p., 4 times/week | 4 weeks | Significant inhibition (P < 0.01) | [13] |

| Prostate Cancer | SCID mice with LAPC-4 xenografts | 50 mg/kg, p.o., daily | 6 weeks | 48 | [21] |

| Prostate Cancer | SCID mice with LAPC-4 xenografts | 100 mg/kg, p.o., daily | 6 weeks | 67 | [21] |

| Prostate Cancer (in obese state) | SCID mice with LAPC-4 xenografts | 50 mg/kg, p.o. | 6 weeks | 40 | [22] |

| Colorectal Cancer | BALB/c mouse xenograft model | 20 and 40 mg/kg | - | Significant reduction in volume and weight |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Arctigenin or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells with Arctigenin or vehicle control for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

Protocol:

-

Lyse Arctigenin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Conclusion and Future Directions

Arctigenin has consistently demonstrated significant anti-tumor capabilities in a wide range of preclinical models. Its ability to modulate multiple oncogenic signaling pathways, induce apoptosis and cell cycle arrest, and inhibit metastasis and angiogenesis underscores its potential as a therapeutic agent. The quantitative data from in vitro and in vivo studies provide a strong rationale for its further development.

Future research should focus on:

-

Clinical Trials: A phase I clinical trial of a GBS-01, an extract rich in arctigenin, has been conducted in patients with advanced pancreatic cancer, showing favorable clinical responses.[23] More extensive clinical investigations are warranted to establish the safety and efficacy of Arctigenin in cancer patients.

-

Combination Therapies: Investigating the synergistic effects of Arctigenin with conventional chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies with reduced toxicity.[10]

-

Bioavailability and Formulation: Optimizing the delivery and bioavailability of Arctigenin through novel formulations could enhance its therapeutic index.

References

- 1. benchchem.com [benchchem.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. Arctigenin triggers apoptosis and autophagy via PI3K/Akt/mTOR inhibition in PC-3M cells [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Transwell migration and invasion assays [bio-protocol.org]

- 7. corning.com [corning.com]

- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 9. Arctigenin inhibits proliferation of ER-positive breast cancer cells through cell cycle arrest mediated by GSK3-dependent cyclin D1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arctigenin, a natural lignan compound, induces G0/G1 cell cycle arrest and apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arctigenin induces cell cycle arrest by blocking the phosphorylation of Rb via the modulation of cell cycle regulatory proteins in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. researchhub.com [researchhub.com]

- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]